molecular formula C16H18N6O3 B14493764 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- CAS No. 64610-56-6

10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro-

Cat. No.: B14493764
CAS No.: 64610-56-6
M. Wt: 342.35 g/mol
InChI Key: VVADORCLTUGIOY-UHFFFAOYSA-N
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Description

10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of the nitro group and the piperazinyl moiety in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the benzoxazine moiety. The methyl and nitro groups are then added through nitration and alkylation reactions, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and methyl iodide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The piperazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted piperazinyl compounds, and hydrolyzed fragments of the original molecule. These products can further undergo additional chemical transformations, expanding the range of possible derivatives.

Scientific Research Applications

10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 7-chloro-10-methyl-1-(4-methyl-1-piperazinyl)-
  • 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-chloro-

Uniqueness

Compared to similar compounds, 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- stands out due to the presence of the nitro group, which imparts unique chemical reactivity and potential biological activity. The combination of the nitro group with the piperazinyl moiety enhances its versatility in chemical synthesis and its potential as a bioactive molecule.

Properties

CAS No.

64610-56-6

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

10-methyl-1-(4-methylpiperazin-1-yl)-7-nitropyridazino[4,5-b][1,4]benzoxazine

InChI

InChI=1S/C16H18N6O3/c1-19-5-7-21(8-6-19)16-15-14(10-17-18-16)25-13-9-11(22(23)24)3-4-12(13)20(15)2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

VVADORCLTUGIOY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CN=N2)OC4=C(N3C)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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